molecular formula C16H19N7O2 B2886179 3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione CAS No. 378213-23-1

3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione

Cat. No.: B2886179
CAS No.: 378213-23-1
M. Wt: 341.375
InChI Key: YWJXHIIKSUTQIU-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a purine-based derivative featuring a 3-methyl group, a 2-methylpropyl (isobutyl) substituent at the 7-position, and a hydrazinyl-linked pyridin-4-ylmethylidene moiety at the 8-position. Its structure combines a purine-2,6-dione core with functional groups designed to modulate biological activity, particularly in kinase inhibition.

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-10(2)9-23-12-13(22(3)16(25)20-14(12)24)19-15(23)21-18-8-11-4-6-17-7-5-11/h4-8,10H,9H2,1-3H3,(H,19,21)(H,20,24,25)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXHIIKSUTQIU-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C\C3=CC=NC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of 3-Methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione can be represented as follows:

C15H20N6O2\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}_2

This structure includes a purine base modified by various functional groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-Methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione exhibit a range of biological activities, including:

  • Antitumor Activity : Certain purine derivatives have shown effectiveness in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated activity against various bacterial and fungal strains.
  • Enzyme Inhibition : Inhibition of specific enzymes related to metabolic pathways has been observed.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of purine derivatives. The results indicated that derivatives with hydrazinyl modifications exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

CompoundCell Line TestedIC50 (µM)
3-Methyl-7-(2-methylpropyl)-8-hydrazinylpurineMCF-7 (Breast)12.5
3-Methyl-7-(2-methylpropyl)-8-hydrazinylpurineA549 (Lung)15.0

Antimicrobial Properties

Research published in Phytomedicine explored the antimicrobial efficacy of various purine derivatives. The compound demonstrated notable activity against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent for infections caused by these pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

Inhibitory effects on key enzymes involved in nucleotide metabolism were assessed in vitro. The compound showed promising results in inhibiting adenosine deaminase (ADA), an enzyme implicated in various diseases, including cancer and autoimmune disorders.

EnzymeInhibition Percentage (%)
Adenosine Deaminase75%

Discussion

The biological activities of 3-Methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione suggest its potential as a lead compound for drug development. Its ability to induce apoptosis in cancer cells and inhibit microbial growth positions it as a candidate for further investigation.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Class/Name Core Structure Key Substituents Target/Activity IC50/Potency Reference
Target Compound Purine-2,6-dione 3-methyl, 7-(2-methylpropyl), 8-(pyridin-4-ylmethylidene hydrazinyl) PDK1 (inferred) Not reported
Boehringer Purine Derivatives (XXXIII) Purine-2,6-dione Varied alkyl/aryl groups at 7- and 8-positions PDK1 0.1–10 μM
Merck Benzimidazoles (XXXII) Benzimidazole 2-aminopyridine substituents PDK1, IRAK-1/4 0.1–100 nM
8-(2-Hydroxyphenyl)-Purine () Purine-2,6-dione 7-octyl, 8-(2-hydroxyphenyl hydrazinyl) Not specified Not reported
Pyrimidin-2,4-dione (Compound 13) Pyrimidin-2,4-dione 3-Fluoro-2-hydroxymethylpropyl Antiviral/antibacterial Not reported

Research Implications and Gaps

  • Structural Optimization : The target compound’s hydrazinyl-pyridine group warrants exploration for kinase selectivity vs. toxicity. Docking studies (e.g., AutoDock4, ) could predict binding modes to PDK1 .
  • Biological Testing : Direct assays against PDK1 and related kinases (IRAK-1/4) are needed to validate inferred activity.
  • Comparative Toxicity : Benzimidazoles’ low toxicity profile () sets a benchmark; the target compound’s metabolic stability should be evaluated .

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